molecular formula C17H26O2 B055380 Isodecyl benzoate CAS No. 120657-54-7

Isodecyl benzoate

Cat. No.: B055380
CAS No.: 120657-54-7
M. Wt: 262.4 g/mol
InChI Key: HNDYULRADYGBDU-UHFFFAOYSA-N
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Description

Isodecyl benzoate is an organic compound with the molecular formula C17H26O2 . It is an ester formed from benzoic acid and isodecyl alcohol. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a plasticizer and solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isodecyl benzoate is typically synthesized through an esterification reaction between benzoic acid and isodecyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous reactors to maintain a steady state of reaction. The reactants are fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Isodecyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Isodecyl benzoate can be compared with other similar compounds, such as:

    2-Ethylhexyl benzoate: Another benzoate ester used as a plasticizer and solvent.

    Dipropylene glycol dibenzoate: Used as a plasticizer in PVC and other polymers.

Uniqueness

This compound is unique due to its specific alkyl chain length and branching, which provide distinct physical and chemical properties. Its ability to act as both a plasticizer and solvent makes it versatile in various applications .

Properties

IUPAC Name

8-methylnonyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDYULRADYGBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152957
Record name Benzoic acid, isodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120657-54-7
Record name Benzoic acid, isodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120657547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, isodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 4 liter distillation flask with top-mounted water separator and reflux condenser and also with a sampling port and thermometer was charged with 976 g of benzoic acid (8 mol), 1872 g (12 mol) of isodecanol (Exxal 10, ExxonMobil) and 0.59 g of butyl titanate (0.06% based on the amount of acid) and this initial charge was heated at boiling under a nitrogen atmosphere. The water of reaction produced during the esterification was taken off at regular intervals. When the acid number fell below 0.1 mg KOH/g, after about 3 hours, the excess alcohol was distilled off under reduced pressure through a 10 cm column with Raschig rings. Thereafter the mixture was cooled to 80° C. and transferred to a 4 liter reaction flask with dip tube, top-mounted dropping funnel and column, and attached to a Claisen bridge. It was then neutralized with 5% strength by weight aqueous sodium hydroxide solution (10-fold excess of alkali). The mixture was subsequently heated to 190° C. under reduced pressure (10 mbar). Then 8% by weight of fully demineralized water, based on the amount of crude ester employed, were added dropwise at constant temperature through the dropping funnel. After the water had been added the heating was shut off and cooling took place under reduced pressure. At room temperature, the ester was filtered off on a suction filter with filter paper and filter aid. Gas chromatography indicated a purity for the ester of 99.7%.
Quantity
976 g
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reactant
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1872 g
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reactant
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0.59 g
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catalyst
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ester
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reactant
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Synthesis routes and methods II

Procedure details

Isodecyl alcohol (791.4 grams; 5.-0 mol), benzoic acid (622.8 grams; 5.1 mol), zirconium carbonate (3.3 grams) and toluene (75 ml) were placed into a three-necked, round bottom flask equipped with stirrer, thermometer, 10" Vigeraux column, water trap and condenser. The reaction temperature was 184° C., washed first with water (25 mls) at 90°-95° C. for 30 minutes, then with sodium carbonate (15%) at 90°-95° C. for 30 minutes and twice with water (300 ml) at 90° C. for five minutes. After being washed, the product was dried at 125° C. and filtered to yield the desired product (1254.6 grams; 95.6% yield). It assayed 99.5% with the following properties:
Quantity
791.4 g
Type
reactant
Reaction Step One
Quantity
622.8 g
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reactant
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Quantity
75 mL
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reactant
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Quantity
3.3 g
Type
catalyst
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Yield
95.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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